molecular formula C6H5ClN2O3 B13696027 O-(2-Chloro-4-nitrophenyl)hydroxylamine CAS No. 94832-65-2

O-(2-Chloro-4-nitrophenyl)hydroxylamine

Cat. No.: B13696027
CAS No.: 94832-65-2
M. Wt: 188.57 g/mol
InChI Key: FTOODZHAYHYPPC-UHFFFAOYSA-N
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Description

O-(2-Chloro-4-nitrophenyl)hydroxylamine is an organic compound with the molecular formula C6H5N2O3Cl It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-chloro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Chloro-4-nitrophenyl)hydroxylamine typically involves the reaction of 2-chloro-4-nitroaniline with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxylamine derivative. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-4-nitroaniline and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is conducted in an acidic medium, often using hydrochloric acid, at a controlled temperature to ensure the formation of the desired product.

    Purification: The product is purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-4-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming O-(2-Chloro-4-aminophenyl)hydroxylamine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenylhydroxylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(2-Chloro-4-nitrophenyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.

    Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(2-Chloro-4-nitrophenyl)hydroxylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, where it either donates or accepts electrons, leading to the formation of different products. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    O-(4-Nitrophenyl)hydroxylamine: Similar structure but lacks the chloro substituent.

    O-(2-Chloro-4-aminophenyl)hydroxylamine: Formed by the reduction of the nitro group in O-(2-Chloro-4-nitrophenyl)hydroxylamine.

    O-(2-Bromo-4-nitrophenyl)hydroxylamine: Similar structure with a bromo substituent instead of chloro.

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various research fields.

Properties

CAS No.

94832-65-2

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

O-(2-chloro-4-nitrophenyl)hydroxylamine

InChI

InChI=1S/C6H5ClN2O3/c7-5-3-4(9(10)11)1-2-6(5)12-8/h1-3H,8H2

InChI Key

FTOODZHAYHYPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)ON

Origin of Product

United States

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